6-epi-COTC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57449-30-6 |

|---|---|

Molecular Formula |

C11H14O6 |

Molecular Weight |

242.22 g/mol |

IUPAC Name |

[(3R,4R,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl but-2-enoate |

InChI |

InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/t7-,10-,11+/m1/s1 |

InChI Key |

PSJQCAMBOYBQEU-ONOSFVFSSA-N |

Isomeric SMILES |

CC=CC(=O)OCC1=C[C@H]([C@H]([C@H](C1=O)O)O)O |

Canonical SMILES |

CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

6-epi-COTC: A Technical Guide on its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-epi-COTC, a diastereomer of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC), has emerged as a compound of interest in cancer research. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of this compound, with a focus on its cytotoxic effects on non-small cell lung cancer (NSCLC) cells. This document details its mechanism of action, including its role as a potential glyoxalase I inhibitor and its interaction with cellular signaling pathways. Experimental protocols and quantitative data are presented to support further research and development.

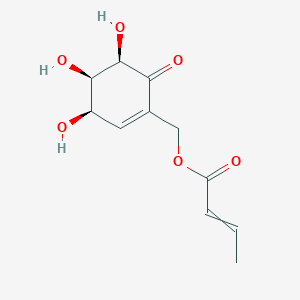

Chemical Structure and Properties

This compound is a small molecule with the systematic IUPAC name 2E-butenoic acid, [(3R,4R,5S)-3,4,5-trihydroxy-6-oxo-1-cyclohexen-1-yl]methyl ester. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2E-butenoic acid, [(3R,4R,5S)-3,4,5-trihydroxy-6-oxo-1-cyclohexen-1-yl]methyl ester |

| Synonyms | 6-epi COTC, 6epi COTC, 6epi-COTC |

| CAS Number | 959150-61-9 |

| Chemical Formula | C11H14O6 |

| Molecular Weight | 242.23 g/mol |

| SMILES | C/C=C/C(OCC1=C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1=O)=O |

| InChI | InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/b3-2+/t7-,10-,11-/m1/s1 |

The structure of this compound is characterized by a cyclohexenone ring substituted with a crotonyloxymethyl group and three hydroxyl groups. The "6-epi" designation indicates that the stereochemistry at the 6th position of the cyclohexenone ring is epimeric to that of the parent compound, COTC.

Synthesis

Biological Activity and Mechanism of Action

This compound is recognized for its anticancer properties, exhibiting cytotoxic activity against A549 and H460 non-small cell lung cancer (NSCLC) cell lines.

Cytotoxicity Data

| Cell Line | IC50 (µM) |

| A549 | 170 |

| H460 | 158 |

This data is provided by commercial suppliers and should be confirmed with in-house experiments.

Inhibition of Glyoxalase I

The parent compound, COTC, is a known inhibitor of glyoxalase I (Glo1), an enzyme crucial for the detoxification of cytotoxic methylglyoxal, a byproduct of glycolysis.[1] Inhibition of Glo1 leads to an accumulation of methylglyoxal, inducing cellular stress and apoptosis, particularly in highly glycolytic cancer cells.[2][3] It is hypothesized that this compound shares this mechanism of action.

Involvement of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. While direct evidence for this compound's effect on the MAPK pathway is still under investigation, the parent compound COTC has been linked to the modulation of this pathway. The MAPK pathway consists of several key kinases, including ERK, JNK, and p38. The balance between the pro-survival signals often mediated by ERK and the pro-apoptotic signals mediated by JNK and p38 can determine the fate of a cell.[4][5] It is plausible that the cytotoxic effects of this compound are, at least in part, mediated through the activation of the JNK and/or p38 pathways, leading to apoptosis in cancer cells.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound against NSCLC cell lines.

Materials:

-

A549 or H460 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Glyoxalase I Inhibition Assay

This spectrophotometric assay measures the inhibition of Glo1 activity.[1]

Materials:

-

Recombinant human Glyoxalase I

-

Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0)

-

Methylglyoxal (MG) solution

-

Reduced glutathione (GSH) solution

-

This compound stock solution

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, MG, and GSH.

-

Add varying concentrations of this compound to the wells/cuvettes.

-

Initiate the reaction by adding Glo1 to the mixture.

-

Immediately monitor the increase in absorbance at 240 nm over time, which corresponds to the formation of S-D-lactoylglutathione.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC50 value for Glo1 inhibition.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Detailed Synthesis Protocol: Development and publication of a robust and scalable synthesis protocol for this compound.

-

In-depth Mechanistic Studies: A thorough investigation into the specific effects of this compound on the components of the MAPK signaling pathway (ERK, JNK, p38) in NSCLC cells.

-

In vivo Efficacy: Evaluation of the anti-tumor activity of this compound in animal models of non-small cell lung cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of additional analogues to identify compounds with improved potency and selectivity.

Conclusion

This compound is a promising anticancer agent with demonstrated cytotoxicity against non-small cell lung cancer cell lines. Its potential dual mechanism of action, involving the inhibition of glyoxalase I and modulation of the MAPK signaling pathway, makes it an attractive candidate for further drug development. The information and protocols provided in this technical guide are intended to facilitate continued research into this valuable compound.

References

- 1. Novel glyoxalase-I inhibitors possessing a “zinc-binding feature” as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Glyoxalase I (GloΙ) Inhibitor | COTC | フナコシ [funakoshi.co.jp]

- 4. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

6-epi-COTC: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-epi-COTC, a derivative of the natural product COTC (2-crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone), noted for its anticancer properties. This document consolidates key chemical data, outlines experimental protocols for assessing its cytotoxic activity, and explores its potential mechanism of action through relevant signaling pathways.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental chemical and biological properties.

| Parameter | Value | Reference |

| CAS Number | 959150-61-9 | [1][2] |

| Molecular Weight | 242.23 g/mol | [1] |

| Chemical Formula | C₁₁H₁₄O₆ | [1][2] |

| Synonyms | 6-epi COTC, 6epi COTC, 6epi-COTC | [1] |

| IC₅₀ (A549) | 170 µM | [2] |

| IC₅₀ (H460) | 158 µM | [2] |

Experimental Protocols

The primary method for evaluating the cytotoxic activity of this compound and its analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Below is a detailed protocol for determining the IC₅₀ value of this compound in non-small cell lung cancer (NSCLC) cell lines such as A549.

Determination of IC₅₀ by MTT Assay

1. Cell Culture and Seeding:

-

Culture A549 cells in an appropriate medium (e.g., F-12K Nutrient Mixture supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Perform a cell count and determine viability using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Perform serial dilutions of the stock solution in the complete culture medium to achieve a range of final concentrations to be tested.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

3. MTT Assay and Absorbance Reading:

-

Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Putative Signaling Pathways and Mechanism of Action

While the precise molecular targets and signaling pathways affected by this compound have not been fully elucidated, its structural similarity to COTC and other cytotoxic natural products provides clues to its mechanism of action. Research on COTC suggests that it may act as an inhibitor of the glyoxalase I enzyme, which is involved in cell growth and regulation.[1] Furthermore, the cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis.

Based on the known mechanisms of similar compounds, this compound likely induces apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or a combination of both.

Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress, such as DNA damage, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. This initiates a caspase cascade, culminating in programmed cell death.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of an initiator caspase, which in turn activates executioner caspases.

Further research is required to definitively identify the molecular targets of this compound and to validate its effects on these and other cancer-related signaling pathways. The information and protocols provided in this guide are intended to serve as a foundation for future investigations into the therapeutic potential of this promising anticancer compound.

References

The Discovery and Synthesis of 6-epi-COTC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-epi-COTC and its analogues, particularly within the ophiobolin family of sesterterpenoids, have garnered significant attention in the scientific community due to their potent anti-cancer activities.[1][2] These natural products, originally isolated from fungal species, exhibit complex molecular architectures that have presented considerable challenges to synthetic chemists. This technical guide provides an in-depth overview of the discovery and, most notably, a detailed total synthesis of a key related compound, (+)-6-epi-ophiobolin A. The methodologies, quantitative data, and proposed biological mechanisms of action are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Total Synthesis of (+)-6-epi-Ophiobolin A

The total synthesis of (+)-6-epi-ophiobolin A represents a significant achievement in natural product synthesis, showcasing a strategy that leverages a radical polycyclization cascade. The following sections detail the experimental protocols and quantitative data for this multi-step synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the multi-step synthesis of (+)-6-epi-ophiobolin A.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| a | 21 and 22 | i. t-BuLi, pentane/Et2O, -78 °C; ii. CuI, DMS; iii. HMPA, N-tert-butylbenzenesulfinimidoyl chloride, -78 °C to 25 °C | 23 | 57 |

| b | 23 | i. PhMe2SiLi, CuI, THF, -10 °C; ii. HMPA, DIBAL, -50 °C; iii. MeLi, -78 °C; iv. trichloroacetyl chloride, -78 °C to 25 °C | Intermediate | 61 |

| c | Intermediate from b | CuBr, 4,4’-di-tert-butyl-bipyridine, 2,6-di-tert-butyl-pyridine, DMF, 70 °C | Intermediate | 55 |

| d | Intermediate from c | NaBH4, MeOH/THF, -40 °C | Intermediate | 70 |

| e | Intermediate from d | i. DMAP, Et3N, Ac2O, DCM, 0 °C; ii. DMP, 0 °C to 25 °C | Intermediate | 70 |

| f | Intermediate from e | i. Methylene blue, O2, hν, DCM, -78 °C; ii. PPh3, -78 °C to 25 °C | Intermediate | 56 (3:1 dr) |

| g | Intermediate from f | i. Rh(CO)2(acac), tris(2,4-di-tert-butylphenyl)phosphite, 1:1 CO/H2, PhMe, 80 °C; ii. DMAP, Et3N, Ac2O, 0 °C to 25 °C | Intermediate | 44 |

| h | Intermediate from g | i. BF3·OEt2, DCM, -78 °C; ii. In(C4H7)4·MgBr, -78 °C | Intermediate | 64 |

| i | Intermediate from h | Me3SI, nBuLi, THF, -20 °C | Intermediate | 62 |

| j | Intermediate from i | Li-naphthalenide, THF, -78 °C | Intermediate | 54 |

| k | Intermediate from j | TBAF, THF, 0 °C | 30 | 96 |

| l | 30 | DMSO, (COCl)2, DCM, -78 °C; then Et3N, -78 °C to 0 °C | (+)-6-epi-ophiobolin A | 85 |

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of (+)-6-epi-ophiobolin A.

Step a: Synthesis of Enone 23 To a solution of cyclopropyl (B3062369) iodide 21 (1.3 equiv) in pentane/Et2O at -78 °C is added t-BuLi (1.9 equiv). The mixture is stirred, followed by the addition of CuI (0.6 equiv) and DMS (2.1 equiv). After 35 minutes, enone 22 (1.0 equiv) is added, and the reaction is warmed to -40 °C over 4 hours. HMPA (10.0 equiv) is then added at -78 °C, followed by N-tert-butylbenzenesulfinimidoyl chloride (1.5 equiv). The reaction is allowed to warm to 25 °C over 2 hours to yield enone 23 .

Step d: Reduction The intermediate from step c is dissolved in a 4:1 mixture of MeOH/THF and cooled to -40 °C. NaBH4 (15.0 equiv) is added portion-wise, and the reaction is stirred for 1 hour.

Step k: Silyl Ether Deprotection To a solution of the intermediate from step j in THF at 0 °C is added TBAF (5.0 equiv). The reaction is stirred for 29 hours to yield triol 30 .

Step l: Swern Oxidation A solution of DMSO (15.0 equiv) in DCM is cooled to -78 °C, and oxalyl chloride ((COCl)2, 10.0 equiv) is added. After 30 minutes, a solution of triol 30 in DCM is added. The mixture is stirred for 30 minutes, followed by the addition of Et3N (20 equiv). The reaction is then warmed to 0 °C over 3 hours to afford (+)-6-epi-ophiobolin A.

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the total synthesis of (+)-6-epi-ophiobolin A.

Biological Activity and Signaling Pathways

Ophiobolins, including 6-epi-ophiobolin A, have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3][4] The mechanism of action is multifaceted and appears to be cell-line dependent.[3][4] Key cellular processes implicated in the anti-cancer activity of these compounds include the induction of apoptosis, necrosis, and paraptosis-like cell death.[3][4][5]

A central theme in the mechanism of action of ophiobolin A, a closely related analogue, is the induction of endoplasmic reticulum (ER) stress.[5] This is often accompanied by the unfolded protein response (UPR).[3][4] The ER stress can subsequently trigger mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway.[3][4] This pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are key executioners of apoptosis.[3][4]

The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by ophiobolins.

Conclusion

The total synthesis of (+)-6-epi-ophiobolin A provides a robust platform for the generation of this and other complex ophiobolins, enabling further investigation into their therapeutic potential. The potent anti-cancer activity, mediated through the induction of ER stress and subsequent apoptosis, underscores the promise of these natural products as leads for novel oncology therapeutics. This guide serves as a foundational resource for the synthesis and biological understanding of this important class of molecules. Further research is warranted to fully elucidate the specific molecular targets and to optimize the therapeutic index of these compounds for clinical development.

References

- 1. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 6-epi-COTC

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-epi-COTC (2-crotonyloxymethyl-(4R,5R,6S)-4,5,6-trihydroxycyclohex-2-enone) is a diastereoisomer of the naturally occurring Streptomyces metabolite, COTC.[1] As a derivative of a compound with known anti-cancer activities, this compound is of significant interest to the scientific community, particularly in the field of oncology and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological context.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation of biological activity. The following tables summarize the key quantitative data available for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-crotonyloxymethyl-(4R,5R,6S)-4,5,6-trihydroxycyclohex-2-enone | |

| Synonyms | 6-epi COTC, 6epi COTC, 6epi-COTC | [2] |

| CAS Number | 959150-61-9 | [3] |

| Chemical Formula | C₁₁H₁₄O₆ | [2][3] |

| Molecular Weight | 242.23 g/mol | [2] |

| Exact Mass | 242.08 Da | [2] |

| Elemental Analysis | C: 54.54%, H: 5.83%, O: 39.63% | [2] |

| Property | Value/Description | Source |

| Appearance | Solid | [3] |

| Purity | ≥90% | [3] |

| Solubility | Soluble in DMSO and Water | [3] |

| Storage Conditions | -20°C for long-term storage | [2] |

| Stability | Stable for at least 4 years at -20°C | [3] |

| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [2] |

Synthesis and Characterization

The synthesis of this compound and its analogues is a critical aspect of its investigation, enabling the production of material for biological testing and structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of this compound Analogue

Workflow for the Synthesis of a COTC Analogue:

Caption: General workflow for synthesizing COTC analogues.

Physicochemical Characterization Methods

The identity and purity of synthesized this compound and its analogues are confirmed using a suite of standard analytical techniques.

Experimental Protocol: Structural Elucidation and Purity Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

-

Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

Data is processed to determine the chemical structure and stereochemistry of the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

Techniques such as Electrospray Ionization (ESI) are commonly employed.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of key functional groups (e.g., hydroxyl, carbonyl, ester) within the molecule.

-

The sample is typically analyzed as a thin film or in a KBr pellet.

-

Logical Flow for Compound Characterization:

Caption: Workflow for the characterization of synthesized compounds.

Biological Activity and Signaling Pathway

Cytotoxicity

This compound has demonstrated cytotoxic activity against non-small cell lung cancer (NSCLC) cell lines.[3]

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| A549 | Non-small cell lung cancer | 170 | [3] |

| H460 | Non-small cell lung cancer | 158 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.

Workflow for MTT Cytotoxicity Assay:

Caption: Experimental workflow for the MTT assay.

Signaling Pathway Context

The "Cot" protein (also known as Tpl2/MAP3K8) is a serine/threonine kinase that is a member of the mitogen-activated protein kinase (MAPK) kinase kinase family. It has been implicated in cellular transformation and has been shown to activate multiple MAPK signaling pathways. While the direct interaction of this compound with the Cot signaling pathway has not been explicitly detailed in the available literature, understanding this pathway provides a valuable context for potential mechanisms of action for COTC and its analogues.

The Cot oncoprotein can activate several downstream signaling cascades, including the JNK, p38, and ERK5 pathways, which converge to stimulate the c-jun promoter, a key regulator of cell proliferation and transformation.[4][5]

Simplified Cot Signaling Pathway:

Caption: The Cot oncoprotein activates multiple MAPK pathways.

Conclusion

This compound is a molecule of interest in cancer research due to its demonstrated cytotoxicity. This guide has provided a consolidated overview of its known physicochemical properties, along with standardized protocols for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate its mechanism of action, potentially through its interaction with signaling pathways such as the one initiated by the Cot oncoprotein, and to explore its therapeutic potential.

References

Technical Guide: 6-epi-COTC - A Synthetic Diastereoisomer of a Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 6-epi-COTC

This compound, or 2-crotonyloxymethyl-(4R,5R,6S)-4,5,6-trihydroxycyclohex-2-enone, is a synthetic compound that has garnered interest in the field of cancer research. It is a diastereoisomer of the naturally occurring compound COTC (2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone), a metabolite isolated from Streptomyces. While its parent compound is of natural origin, this compound is produced through chemical synthesis. This allows for the generation of analogues with potentially improved therapeutic properties.

This technical guide provides a comprehensive overview of this compound, focusing on its synthetic nature, cytotoxic activity, and the experimental protocols relevant to its study.

Physicochemical and Biological Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Formula | C₁₁H₁₄O₆ |

| Molecular Weight | 242.23 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO and water |

| In Vitro Cytotoxicity | A549 (Non-small cell lung cancer): IC₅₀ = 170 µMH460 (Non-small cell lung cancer): IC₅₀ = 158 µM |

Synthesis of this compound

While the direct isolation of this compound from a natural source has not been reported, its synthesis can be achieved from readily available starting materials. The following protocol is a representative method adapted from the synthesis of similar COTC analogues. The key starting material is toluene-cis-dihydrodiol, which can be obtained through microbial oxidation of toluene.

Experimental Protocol: Synthesis of this compound

Materials:

-

Toluene-cis-dihydrodiol

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic amount)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Crotonic anhydride (B1165640)

-

Hydrochloric acid (HCl)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Protection of the diol: Toluene-cis-dihydrodiol is dissolved in acetone containing a catalytic amount of p-toluenesulfonic acid and 2,2-dimethoxypropane. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over magnesium sulfate, and concentrated under reduced pressure to yield the acetonide-protected diol.

-

Epoxidation: The protected diol is dissolved in dichloromethane and cooled to 0 °C. m-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise, and the reaction is stirred at 0 °C for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over magnesium sulfate and concentrated. The crude product is purified by silica gel chromatography to afford the epoxide.

-

Crotonylation: The purified epoxide is dissolved in pyridine and cooled to 0 °C. Crotonic anhydride is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over magnesium sulfate and concentrated.

-

Deprotection and rearrangement: The crude crotonylated product is dissolved in a mixture of acetone and 1M HCl. The solution is stirred at room temperature until the deprotection is complete (monitored by TLC). This step also facilitates the rearrangement to the final enone structure. The reaction mixture is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic extracts are dried over magnesium sulfate and concentrated. The final product, this compound, is purified by silica gel chromatography using a gradient of ethyl acetate in hexanes.

Caption: Postulated mechanism of action for this compound.

Experimental Protocols: In Vitro Cytotoxicity Assay

The following is a standard protocol for determining the cytotoxicity of this compound against A549 and H460 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

Materials:

-

A549 or H460 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: A serial dilution of this compound is prepared in culture medium from the stock solution. The medium from the cell plates is aspirated, and 100 µL of the medium containing different concentrations of this compound is added to the wells. Control wells receive medium with the same concentration of DMSO as the highest concentration of the test compound.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.

-

dot

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a synthetic diastereoisomer of the natural product COTC, exhibiting cytotoxic properties against cancer cell lines. Its synthesis from readily available precursors makes it an accessible compound for further investigation. While its precise mechanism of action requires more in-depth study, it is hypothesized to function similarly to its parent compound by inhibiting DNA polymerase and interacting with cellular sulfhydryl groups. The provided protocols offer a foundation for researchers to synthesize and evaluate the biological activity of this compound and its analogues in the pursuit of novel anticancer therapeutics.

Unraveling the Enigma of 6-epi-COTC: A Deep Dive into its Potential Mechanism of Action

For Immediate Release

[City, State] – 6-epi-COTC, a diastereoisomer of a metabolite originating from Streptomyces, has emerged as a compound of interest within the scientific community due to its potential anti-cancer activities.[1] This technical guide, intended for researchers, scientists, and drug development professionals, aims to synthesize the current understanding of this compound's potential mechanism of action. However, a comprehensive review of publicly available scientific literature reveals a significant gap in detailed experimental data, quantitative analyses, and established signaling pathways directly attributed to this specific compound.

While the broader context of cellular signaling, mitochondrial function, and calcium's role as a second messenger is well-documented, the precise molecular targets and mechanisms of this compound remain largely uncharacterized. This document will, therefore, focus on presenting the foundational concepts that may underpin its biological activity, drawing parallels with known pathways that could potentially be modulated by this molecule.

I. Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical characteristics is fundamental to elucidating its biological function. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄O₆ | [2] |

| Molecular Weight | 242.23 g/mol | [2] |

| IUPAC Name | (2E)-but-2-enoic acid, [(3R,4R,5S)-3,4,5-trihydroxy-6-oxocyclohex-1-en-1-yl]methyl ester | [2] |

| CAS Number | 959150-61-9 | [2] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | [2] |

II. Postulated Areas of Biological Interaction

Given its classification as a potential anti-cancer agent, the mechanism of action of this compound could involve modulation of several key cellular processes. The following sections explore plausible signaling pathways and cellular functions that may be influenced by this compound, based on general principles of cancer biology and pharmacology.

A. Interference with Cellular Signaling Pathways

Disruption of normal signaling cascades is a hallmark of cancer. Many anti-cancer agents exert their effects by targeting specific components of these pathways. A hypothetical workflow for investigating the impact of this compound on a generic signaling pathway is presented below.

References

A Technical Guide to 6-epi-COTC: A Novel Epimer of the Anticancer Agent COTC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-epi-COTC, a novel diastereoisomer of COTC, a natural metabolite with known anti-cancer properties.[1] This document details the core mechanism of action common to this class of compounds, presents quantitative data for the parent compound COTC, and provides detailed experimental protocols for the evaluation of these molecules. The guide highlights the critical role of stereochemistry in drug development and is intended to serve as a foundational resource for researchers exploring the therapeutic potential of cucurbitacin derivatives.

Introduction: The Significance of Stereochemistry

Cucurbitacins are a class of highly oxidized tetracyclic triterpenoids known for their potent cytotoxic and anti-proliferative activities.[2][3][4] One such compound, known as COTC, has demonstrated significant anticancer effects. Its novel derivative, this compound, is a diastereoisomer that differs only in the stereochemical configuration at the C-6 position.[1] While seemingly minor, such stereochemical changes can profoundly impact a molecule's interaction with biological targets, altering its efficacy, specificity, and pharmacokinetic profile. This guide explores this compound in the context of its parent compound, focusing on the shared mechanism of action and the established biological activity of related cucurbitacins.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

A primary mechanism through which cucurbitacins exert their anticancer effects is the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[2][3][5] This pathway is a critical communication route from the cell surface to the nucleus, transmitting signals from cytokines and growth factors that regulate cell proliferation, survival, and immunity.[6][7][8]

In many cancers, the JAK-STAT pathway is constitutively active, leading to uncontrolled cell growth and survival. Cucurbitacins, including COTC and presumably its epimer, intervene by inhibiting the phosphorylation of key proteins in this cascade, particularly STAT3.[5] This inhibition blocks the translocation of STAT dimers to the nucleus, thereby preventing the transcription of target genes essential for tumor progression.[7]

References

- 1. This compound | Bioproducts Magazine [bioprodmag.com]

- 2. researchgate.net [researchgate.net]

- 3. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. cusabio.com [cusabio.com]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 6-epi-COTC: A Review of Currently Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature and databases lack specific quantitative data on the biological activity, mechanism of action, and detailed experimental protocols for 6-epi-COTC. The information that follows is based on the limited available information and general principles of drug discovery and natural product chemistry. This document will be updated as more specific information becomes available.

Introduction to this compound

This compound is a diastereoisomer of COTC (cestocylin), a metabolite produced by Streptomyces species.[1] As an epimer, it differs from COTC in the stereochemical configuration at the 6th carbon position. Such stereochemical variations can significantly impact the biological activity of a molecule, ranging from slight modifications in potency to a complete change in the mechanism of action or even inactivity. While COTC has been noted for its anti-cancer activities, specific details regarding the biological evaluation of this compound are not extensively documented in the available literature.[1]

This guide aims to provide a framework for the potential biological activity of this compound based on the general understanding of its parent compound class and serves as a blueprint for future research endeavors.

Predicted Biological Activity and Potential Therapeutic Applications

Given that its parent compound, COTC, exhibits anti-cancer properties, it is hypothesized that this compound may also possess cytotoxic or cytostatic activity against various cancer cell lines. The variation in stereochemistry at the C-6 position could influence its binding affinity to molecular targets, potentially altering its efficacy and selectivity compared to COTC.

Potential areas of investigation for the biological activity of this compound include:

-

Oncology: Evaluation against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects.

-

Immunology: Assessment of its anti-inflammatory properties.

-

Infectious Diseases: Screening for antimicrobial or antiviral activity.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro and in vivo assays would be required. The following are proposed experimental protocols based on standard practices in drug discovery.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity) would be cultured in appropriate media and conditions.

-

Compound Treatment: Cells would be seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.

-

Viability Assessment: Cell viability would be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values would be calculated from the dose-response curves.

Mechanism of Action Studies

Objective: To investigate the molecular mechanism underlying the biological activity of this compound.

Methodology:

-

Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry to determine the effect of the compound on cell cycle progression.

-

Apoptosis Assays: Annexin V/PI staining to detect early and late apoptosis, and western blotting for key apoptotic markers like cleaved caspase-3 and PARP.

-

Signaling Pathway Analysis: Western blotting or proteomic approaches to identify the signaling pathways modulated by this compound.

Data Presentation

As no quantitative data for this compound is currently available, the following table is a template for how such data, once generated, should be presented for clarity and comparative analysis.

| Compound | Cell Line | Assay Type | IC50 (µM) | Notes |

| This compound | MCF-7 | MTT (48h) | Data not available | |

| This compound | A549 | MTT (48h) | Data not available | |

| This compound | HCT116 | MTT (48h) | Data not available | |

| COTC | MCF-7 | MTT (48h) | Data not available | For comparison |

Visualizations

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial biological characterization of this compound.

Hypothetical Signaling Pathway

Should this compound be found to induce apoptosis, a potential mechanism could involve the intrinsic apoptotic pathway. The diagram below illustrates this hypothetical pathway.

References

Unraveling the Stereochemistry of Anticancer Agents: A Technical Guide to the Structural and Functional Differences Between 6-epi-COTC and COTC

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the core structural and functional distinctions between the diastereomeric anticancer compounds, 6-epi-COTC and COTC (2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone), has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of their stereochemical differences, supported by quantitative data, detailed experimental methodologies, and visual representations of their chemical structures and potential mechanisms of action.

The primary structural difference between this compound and COTC lies in the stereochemistry at the C6 position of the cyclohexene (B86901) ring. In COTC, the stereocenters are defined as (4R, 5R, 6R), whereas its epimer, this compound, possesses a (4R, 5R, 6S) configuration. This seemingly minor inversion at a single chiral center has significant implications for their biological activity.

Core Structural and Physicochemical Properties

A summary of the key chemical and physical properties of both compounds is presented below, highlighting their identical molecular formula and weight, with the distinction arising from their three-dimensional architecture.

| Property | This compound | COTC |

| IUPAC Name | 2E-butenoic acid, [(3R,4R,5S)-3,4,5-trihydroxy-6-oxo-1-cyclohexen-1-yl]methyl ester | 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone |

| CAS Number | 959150-61-9 | 62532-49-4 |

| Molecular Formula | C₁₁H₁₄O₆ | C₁₁H₁₄O₆ |

| Molecular Weight | 242.23 g/mol | 242.23 g/mol |

| Stereochemistry | (4R, 5R, 6S) | (4R, 5R, 6R) |

Comparative Biological Activity

Both COTC and this compound have demonstrated potential as anticancer agents, with their primary mechanism of action linked to the inhibition of glyoxalase I (GloI), a key enzyme in the detoxification of cytotoxic methylglyoxal (B44143).[1] However, studies indicate that COTC itself is not a direct inhibitor of human glyoxalase I. Instead, it is believed to react with intracellular glutathione (B108866) (GSH) to form an active inhibitor.[2]

While direct, side-by-side comparative studies on the cytotoxicity of this compound and COTC are not extensively documented in the public domain, this compound has been shown to exhibit cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines A549 and H460. COTC has been reported to show strong growth inhibition of HeLa cells and Ehrlich ascites carcinoma.[1] The difference in stereochemistry at the C6 position likely influences the binding affinity to target enzymes and subsequent biological response.

Experimental Methodologies

This section outlines the typical experimental protocols employed in the synthesis and characterization of these compounds, based on established chemical literature.

Synthesis of COTC from Quinic Acid

The enantiospecific synthesis of COTC can be achieved from quinic acid through a multi-step process. A detailed thirteen-step synthesis has been described in the literature, providing a pathway to obtain the desired (4R,5R,6R) stereochemistry.

Synthesis of this compound

The synthesis of this compound would involve a similar synthetic strategy, but with a key stereochemical inversion step at the C6 position. This can often be achieved through specific reagents or reaction conditions that favor the formation of the 'epi' configuration. A general workflow for the synthesis and stereochemical assignment is depicted below.

Structural Characterization: NMR Spectroscopy and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for elucidating the stereochemistry of COTC and this compound. Comparative ¹H and ¹³C NMR analysis of the two epimers would reveal distinct chemical shifts and coupling constants for the protons and carbons in the vicinity of the C6 stereocenter, allowing for unambiguous stereochemical assignment.

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. Obtaining crystal structures of both COTC and this compound would allow for a precise measurement of bond lengths, bond angles, and the absolute configuration of each chiral center, visually confirming the epimeric relationship.

Biological Assays: Cytotoxicity and Glyoxalase I Inhibition

Cytotoxicity Assays: The anticancer activity of these compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Glyoxalase I Inhibition Assay: To confirm the mechanism of action, an in vitro assay is performed to measure the inhibition of glyoxalase I. This typically involves monitoring the change in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione from methylglyoxal and glutathione, catalyzed by glyoxalase I.

Visualizing the Structural Difference and Mechanism

The fundamental difference between COTC and this compound is the spatial arrangement of the hydroxyl group at the C6 position. This is illustrated in the diagram below.

The proposed mechanism of action involving the inhibition of glyoxalase I is a critical pathway in cancer cell metabolism. Glyoxalase I detoxifies methylglyoxal, a cytotoxic byproduct of glycolysis. Inhibition of this enzyme leads to an accumulation of methylglyoxal, inducing apoptosis in cancer cells.

Conclusion

The stereochemical configuration at the C6 position is the defining structural difference between this compound and COTC. This subtle change in three-dimensional structure is anticipated to have a profound impact on their biological activity, particularly their efficacy as anticancer agents through the inhibition of the glyoxalase I pathway. Further comparative studies are warranted to fully elucidate the structure-activity relationship and to determine the therapeutic potential of these promising compounds. This guide serves as a foundational resource for researchers dedicated to advancing the field of anticancer drug discovery and development.

References

In Silico Modeling of 6-epi-COTC Bioactivity: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed in silico or in vitro bioactivity data specifically for 6-epi-COTC. This document, therefore, serves as an in-depth technical guide outlining the established methodologies and workflows that would be applied to model the bioactivity of a compound like this compound, a known diastereoisomer of a Streptomyces metabolite with potential anti-cancer activities.[1] The quantitative data and specific pathways presented herein are illustrative, based on common practices in computational drug discovery, and are intended to serve as a framework for future research on this compound or similar natural products.

Introduction to this compound and In Silico Bioactivity Modeling

This guide details a hypothetical workflow for the in silico characterization of this compound, from initial data collation to the visualization of predicted molecular interactions.

Hypothetical Bioactivity Data of a this compound Analog

To proceed with in silico modeling, initial quantitative data from in vitro assays are typically required. The following table represents a hypothetical dataset for a compound analogous to this compound, which could be used as a basis for building predictive models.

| Assay Type | Target/Cell Line | Metric | Value | Units |

| Cytotoxicity | HeLa (Cervical Cancer) | IC50 | 15.2 | µM |

| Cytotoxicity | A549 (Lung Cancer) | IC50 | 28.7 | µM |

| Kinase Inhibition | EGFR | Ki | 5.8 | µM |

| Kinase Inhibition | VEGFR2 | Ki | 12.1 | µM |

| Apoptosis Induction | Caspase-3 Activation | EC50 | 9.5 | µM |

Experimental Protocols for Bioactivity Assessment

The generation of robust in silico models is predicated on high-quality experimental data. Below are standard protocols for the types of experiments that would provide the necessary inputs for modeling the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[3]

-

Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).[3]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Inhibition Assay (LanthaScreen™)

This protocol assesses the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase (e.g., EGFR), a fluorescently labeled substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Reaction Incubation: Incubate the mixture to allow the kinase to phosphorylate the substrate.

-

Detection: Add a solution containing a terbium-labeled antibody that specifically binds to the phosphorylated substrate.

-

FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Inhibition of the kinase results in a decreased FRET signal.

-

Data Analysis: Calculate the inhibitor constant (Ki) by plotting the signal against the inhibitor concentration.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of a novel compound's bioactivity.

References

The Ascendant Role of Cyclooctatetraene in Drug Discovery: A Technical Review of its Analogues and Applications

For Immediate Release

In the relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles, the field of medicinal chemistry is increasingly turning to innovative molecular scaffolds that can overcome the limitations of traditional pharmacophores. One such scaffold gaining significant traction is cyclooctatetraene (B1213319) (COTC), a unique eight-membered ring system. This technical guide provides an in-depth review of the burgeoning literature on COTC and its analogues, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological evaluation, and potential as next-generation therapeutics.

Cyclooctatetraene has emerged as a compelling bioisostere for the ubiquitous phenyl ring, a fundamental component of numerous blockbuster drugs.[1][2] Unlike the planar and aromatic phenyl group, COTC adopts a non-planar "tub" conformation, offering a distinct three-dimensional profile.[3] This unique geometry, coupled with its electronic properties, allows COTC analogues to present novel interactions with biological targets, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[1][4]

Synthesis of COTC Analogues: Leveraging Modern Catalysis

The synthesis of functionalized COTC derivatives has been significantly advanced by the advent of powerful catalytic methods, particularly rhodium-catalyzed cycloaddition reactions. These methods provide efficient and atom-economical routes to construct the challenging eight-membered ring system with a high degree of control over substitution patterns.[5][6]

A general approach to substituted cyclooctatetraenes involves the rhodium-catalyzed [4+2+2] cycloaddition of a dienyne with an alkyne. This convergent strategy allows for the rapid assembly of the COTC core from readily available starting materials.

Quantitative Analysis of COTC Analogues in Drug Development

The true potential of COTC as a bioisostere is being unveiled through the synthesis and biological evaluation of analogues of well-established drugs. Key examples include the development of COTC-warfarin and COTC-pirfenidone.

COTC-Warfarin: A Case Study in Anticoagulant Activity

Warfarin (B611796), a widely prescribed anticoagulant, functions by inhibiting the vitamin K epoxide reductase (VKOR) enzyme.[7] Researchers have synthesized a COTC analogue of warfarin to probe the structure-activity relationship and explore the impact of replacing the phenyl group.

| Compound | Target | IC50 (μM) | Reference |

| (S)-Warfarin | VKOR | ~0.05 | [1] |

| Racemic COT-Warfarin | VKOR | ~0.1 | [1] |

Initial studies have shown that the racemic COTC derivative of warfarin exhibits potent inhibition of VKOR activity, with an IC50 value comparable to that of the parent drug.[1] This finding underscores the ability of the COTC scaffold to effectively mimic the phenyl ring in this biological context.

COTC-Pirfenidone: Exploring Anti-Fibrotic Potential

Pirfenidone (B1678446) is an anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis.[8] The synthesis of a COTC analogue of pirfenidone has been pursued to investigate potential improvements in its therapeutic profile.[9] While detailed quantitative data on the anti-fibrotic activity is still emerging, the successful synthesis demonstrates the feasibility of applying the COTC bioisostere concept to this class of drugs.[4][10]

Experimental Protocols

General Procedure for Rhodium-Catalyzed [4+2+2] Cycloaddition

To a solution of the 1,6-dienyne (1.0 equivalent) and the alkyne (1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene) is added the rhodium(I) catalyst (e.g., [Rh(CO)₂Cl]₂, 5 mol%). The reaction mixture is then heated under an inert atmosphere until the starting materials are consumed, as monitored by thin-layer chromatography or gas chromatography. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired substituted cyclooctatetraene.[6]

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

The inhibitory activity of COTC-warfarin and parent compounds against VKOR is assessed using a cell-based reporter assay. HEK293 cells are engineered to express a reporter construct that is sensitive to VKOR activity. The cells are treated with varying concentrations of the test compounds, and the reporter signal is measured to determine the concentration required for 50% inhibition (IC50) of VKOR activity. The results are typically normalized to the activity of a known inhibitor, such as (S)-warfarin.[1]

Logical Relationship in Bioisosteric Replacement

The process of bioisosteric replacement with COTC follows a logical workflow, from initial design to preclinical evaluation. This process is aimed at identifying drug candidates with superior properties.

Conclusion and Future Directions

The exploration of cyclooctatetraene and its analogues in drug discovery represents a promising frontier in medicinal chemistry. The unique structural and electronic features of the COTC scaffold offer a powerful tool for modulating the pharmacological properties of known drugs and for the de novo design of novel therapeutic agents. As synthetic methodologies become more refined and our understanding of the structure-activity relationships of COTC-containing compounds deepens, we can anticipate the emergence of a new class of drugs with enhanced efficacy and safety profiles, addressing unmet medical needs across a spectrum of diseases. Further research into the metabolic stability and in vivo behavior of COTC analogues will be crucial for their successful translation to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclooctatetraene: A Bioactive Cubane Paradigm Complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooctatetraene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and structure-activity relationships of novel warfarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CSIRO Research Publications Repository [publications.csiro.au]

- 10. researchgate.net [researchgate.net]

Initial Toxicity Screening of 6-epi-COTC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative toxicity data and detailed experimental protocols for 6-epi-COTC are limited. This guide provides a framework for the initial toxicity screening of novel compounds derived from Streptomyces, such as this compound, based on established methodologies for natural products with anticancer potential. The data and pathways presented are illustrative.

Introduction

This compound is identified as a diastereoisomer of a metabolite from Streptomyces, a genus renowned for producing a diverse array of bioactive secondary metabolites with therapeutic potential, including numerous anticancer agents. The initial toxicity screening of such a novel compound is a critical step in the drug development pipeline to assess its safety profile and determine its feasibility for further preclinical and clinical investigation. This guide outlines the fundamental in vitro and in vivo methodologies employed in the preliminary toxicity assessment of natural product-derived anticancer candidates.

In Vitro Cytotoxicity Assessment

The primary step in toxicity screening involves evaluating the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines. This approach helps to determine the compound's potency and its therapeutic index, a measure of its selectivity for cancer cells over normal cells.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from in vitro cytotoxicity assays. It represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.

Table 1: Illustrative In Vitro Cytotoxicity of this compound (IC₅₀ Values in µM)

| Cell Line | Type | 24-hour Exposure | 48-hour Exposure | 72-hour Exposure |

| MCF-7 | Human Breast Adenocarcinoma | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| A549 | Human Lung Carcinoma | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| HCT116 | Human Colon Carcinoma | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| HEK293 | Human Embryonic Kidney (Normal) | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| hFOB | Human Fetal Osteoblastic (Normal) | [Data Not Available] | [Data Not available] | [Data Not Available] |

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692).

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

In Vivo Acute Toxicity Assessment

Following promising in vitro results, a preliminary in vivo acute toxicity study is conducted in an animal model to evaluate the systemic toxicity of the compound.

Quantitative In Vivo Toxicity Data

The LD₅₀ (Lethal Dose, 50%) is a standard measure of acute toxicity and represents the dose of a substance that is lethal to 50% of a test animal population.

Table 2: Illustrative Acute Oral Toxicity of this compound in a Rodent Model

| Animal Model | Parameter | Value | Observations |

| Swiss Albino Mice | LD₅₀ (mg/kg) | [Data Not Available] | [e.g., Sedation, lethargy at higher doses] |

| NOAEL (mg/kg) | [Data Not Available] | [No Observed Adverse Effect Level] |

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Animal Acclimatization: Acclimate animals (e.g., female Swiss albino mice) to laboratory conditions for at least one week.

-

Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on in vitro data and in silico predictions.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

-

LD₅₀ Calculation: The LD₅₀ value is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

-

Pathology: At the end of the study, perform gross necropsy and histopathological examination of major organs.

Visualization of Methodologies and Potential Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the initial toxicity screening of a novel compound.

Caption: Workflow for Initial Toxicity Screening.

Hypothetical Signaling Pathway

Many natural product-derived anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates a hypothetical pathway that could be investigated for this compound.

Caption: Hypothetical Signaling Pathway for this compound.

Conclusion

The initial toxicity screening is a pivotal phase in the evaluation of novel drug candidates like this compound. A systematic approach involving in vitro cytotoxicity assays followed by in vivo acute toxicity studies provides essential data on the compound's safety profile. While specific data for this compound is not yet widely available, the methodologies and frameworks presented in this guide offer a robust starting point for its comprehensive toxicological evaluation. Further studies should focus on elucidating its mechanism of action and exploring its effects in more advanced preclinical models.

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 6-epi-COTC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 6-epi-COTC, a derivative of Cotylenin A (COTC) with potential anticancer activity. The primary mechanism of action for this class of compounds is the stabilization of 14-3-3 protein-protein interactions (PPIs), which can modulate key signaling pathways involved in cancer progression, such as the RAF/MEK/ERK pathway.

Overview of In Vitro Assays

A series of in vitro assays are essential to characterize the biological activity of this compound. These assays are designed to assess its cytotoxicity against cancer cell lines, its ability to stabilize the 14-3-3/C-RAF protein-protein interaction, and its downstream effects on the RAF/MEK/ERK signaling pathway.

Experimental Workflow:

Caption: A general workflow for the in vitro characterization of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Compound | IC50 (µM) |

| A549 | This compound | User-generated data |

| H460 | This compound | User-generated data |

| Control Cell Line | This compound | User-generated data |

Table 2: 14-3-3/C-RAF Protein-Protein Interaction Stabilization

| Assay Method | Compound | EC50 (µM) for PPI Stabilization | Fold Stabilization over Vehicle Control |

| Fluorescence Polarization | This compound | User-generated data | User-generated data |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

A549 and H460 human non-small cell lung cancer cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration is less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 48 or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Incubate for at least 2 hours at 37°C or overnight in a humidified atmosphere.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

14-3-3/C-RAF Protein-Protein Interaction Stabilization Assay (Co-Immunoprecipitation)

Objective: To qualitatively assess the ability of this compound to stabilize the interaction between 14-3-3 and C-RAF in a cellular context.

Materials:

-

HEK293T cells

-

Plasmids encoding FLAG-tagged C-RAF and HA-tagged 14-3-3

-

Lipofectamine 2000 or other transfection reagent

-

Complete DMEM medium

-

This compound

-

Lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors

-

Anti-FLAG magnetic beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Primary antibodies: anti-HA, anti-FLAG

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Transfection and Treatment:

-

Co-transfect HEK293T cells with FLAG-C-RAF and HA-14-3-3 plasmids.

-

After 24 hours, treat the cells with this compound (e.g., at 1x and 5x the IC50 value) or vehicle (DMSO) for an additional 24 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the clarified lysates with anti-FLAG magnetic beads to immunoprecipitate FLAG-C-RAF.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-HA antibody to detect co-immunoprecipitated 14-3-3 and with anti-FLAG antibody to confirm the immunoprecipitation of C-RAF.

-

Visualize the bands using a chemiluminescent substrate. An increased amount of co-immunoprecipitated HA-14-3-3 in the this compound-treated samples compared to the vehicle control indicates stabilization of the interaction.

-

Biophysical PPI Stabilization Assay (Fluorescence Polarization)

Objective: To quantify the stabilization of the 14-3-3 and C-RAF interaction by this compound.

Materials:

-

Purified recombinant 14-3-3 protein

-

Fluorescently labeled phosphopeptide corresponding to the C-RAF 14-3-3 binding site (e.g., FAM-C-RAF pSer259 peptide)

-

This compound

-

Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a solution of the fluorescently labeled C-RAF phosphopeptide and 14-3-3 protein in the assay buffer. The concentrations should be optimized to be at or below the Kd of the interaction.

-

-

Assay Setup:

-

In a 384-well plate, add the this compound dilutions.

-

Add the 14-3-3 protein and fluorescently labeled C-RAF peptide mixture to each well.

-

Include controls with no compound (vehicle) and no 14-3-3 protein.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

An increase in fluorescence polarization indicates the binding of the peptide to the 14-3-3 protein.

-

Plot the change in fluorescence polarization against the concentration of this compound to determine the EC50 for PPI stabilization.

-

Downstream Signaling Analysis (Western Blot for p-ERK/ERK)

Objective: To determine the effect of this compound on the phosphorylation of ERK, a downstream effector in the RAF/MEK/ERK pathway.

Materials:

-

A549 or H460 cells

-

This compound

-

Serum-free medium

-

Growth factor (e.g., EGF)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and transfer apparatus